7-Amino-2-Tert-Butyl-4-{[2-(1h-Imidazol-4-Yl)ethyl]amino}pyrido[2,3-D]pyrimidine-6-Carboxamide
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Overview
Description
Preparation Methods
The synthesis of 7-amino-2-tert-butyl-4-{[2-(1H-imidazol-4-yl)ethyl]amino}pyrido[2,3-d]pyrimidine-6-carboxamide involves several steps. One common method includes the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidine ring system . This process is accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and further condensation reactions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include tert-butylhydroperoxide (TBHP) for oxidation and various reducing agents for reduction reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
7-amino-2-tert-butyl-4-{[2-(1H-imidazol-4-yl)ethyl]amino}pyrido[2,3-d]pyrimidine-6-carboxamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In medicine, it is being explored for its potential therapeutic effects, particularly in the treatment of bacterial infections . Additionally, it may have industrial applications in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 7-amino-2-tert-butyl-4-{[2-(1H-imidazol-4-yl)ethyl]amino}pyrido[2,3-d]pyrimidine-6-carboxamide involves its interaction with molecular targets such as DNA ligase . By binding to DNA ligase, it inhibits the enzyme’s activity, which can disrupt bacterial DNA replication and repair processes . This inhibition can lead to the death of bacterial cells, making it a potential candidate for antibacterial therapies .
Comparison with Similar Compounds
Similar compounds to 7-amino-2-tert-butyl-4-{[2-(1H-imidazol-4-yl)ethyl]amino}pyrido[2,3-d]pyrimidine-6-carboxamide include other pyrido[2,3-d]pyrimidines and imidazole-containing compounds . For example, 7-amino-2-tert-butyl-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrido[2,3-d]pyrimidine-6-carboxamide is a related compound with a similar structure but different functional groups . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C17H22N8O |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
7-amino-2-tert-butyl-4-[2-(1H-imidazol-5-yl)ethylamino]pyrido[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C17H22N8O/c1-17(2,3)16-24-14(21-5-4-9-7-20-8-22-9)11-6-10(13(19)26)12(18)23-15(11)25-16/h6-8H,4-5H2,1-3H3,(H2,19,26)(H,20,22)(H3,18,21,23,24,25) |
InChI Key |
XESUNWBIAADLPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=NC(=C(C=C2C(=N1)NCCC3=CN=CN3)C(=O)N)N |
Origin of Product |
United States |
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